

# Spectroscopic Profile of 1-Cyclohexene-1-carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Cyclohexene-1-carboxaldehyde** (CAS No. 1192-88-7), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Chemical Structure and Properties

- IUPAC Name: 1-Cyclohexene-1-carbaldehyde
- Molecular Formula:  $C_7H_{10}O$
- Molecular Weight: 110.15 g/mol
- Structure: (A visual representation of the chemical structure would be placed here in a full report)

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-Cyclohexene-1-carboxaldehyde**.

### $^1H$ Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental  $^1\text{H}$  NMR spectrum for **1-Cyclohexene-1-carboxaldehyde** was not readily available in the searched databases. The expected chemical shifts are predicted based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-Cyclohexene-1-carboxaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.4	Singlet	1H	Aldehyde proton (CHO)
~6.8	Triplet	1H	Vinylic proton (=CH)
~2.2-2.3	Multiplet	4H	Allylic protons ( $\text{CH}_2$ )
~1.6-1.7	Multiplet	4H	Aliphatic protons ( $\text{CH}_2$ )

Note: These are predicted values and may differ from experimental results.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **1-Cyclohexene-1-carboxaldehyde**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
194.5	Carbonyl carbon ( $\text{C}=\text{O}$ )
150.0	Quaternary vinylic carbon ( $\text{C}-\text{CHO}$ )
143.8	Tertiary vinylic carbon ( $=\text{CH}$ )
26.5	Allylic carbon ( $\text{CH}_2$ )
25.0	Allylic carbon ( $\text{CH}_2$ )
22.1	Aliphatic carbon ( $\text{CH}_2$ )
21.3	Aliphatic carbon ( $\text{CH}_2$ )

Data sourced from SpectraBase.[1]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: IR Spectral Data for **1-Cyclohexene-1-carboxaldehyde**[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~2850	Medium	C-H stretch (alkane)
~2720	Weak	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (conjugated aldehyde)
~1640	Medium	C=C stretch (alkene)

Data sourced from spectral databases.[2]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **1-Cyclohexene-1-carboxaldehyde**[2]

m/z	Relative Intensity	Assignment
110	High	[M] <sup>+</sup> (Molecular Ion)
109	Moderate	[M-H] <sup>+</sup>
81	High	[M-CHO] <sup>+</sup>
53	Moderate	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from spectral databases.[2]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-Cyclohexene-1-carboxaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1-Cyclohexene-1-carboxaldehyde** (5-10 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR is typically used.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum. Key parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon environment. A  $45\text{-}90^\circ$  pulse angle and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1-Cyclohexene-1-carboxaldehyde**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument typically scans the mid-infrared range ( $4000\text{--}400\text{ cm}^{-1}$ ).

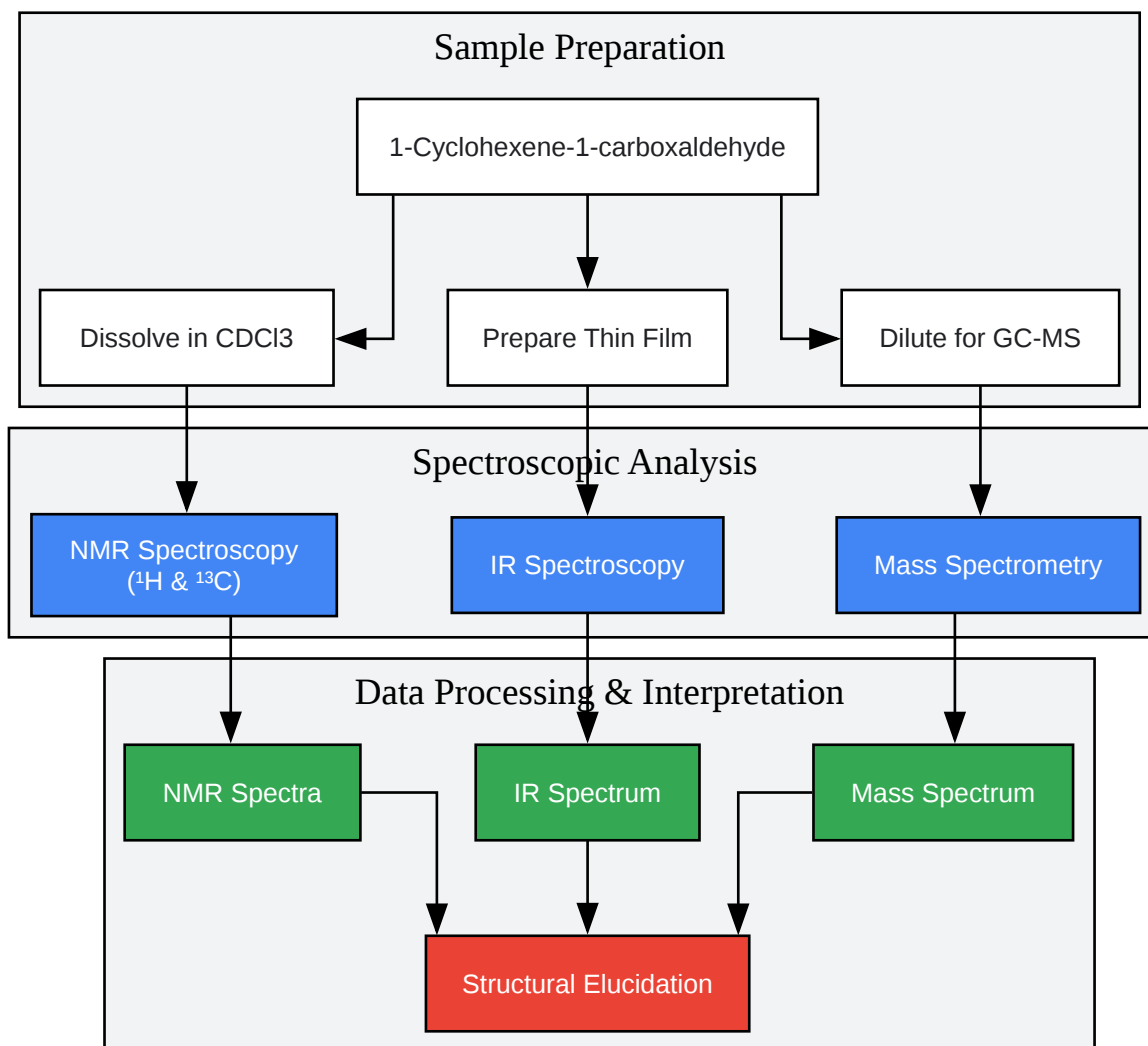
- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) is used.
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Data Acquisition and Processing:** The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-Cyclohexene-1-carboxaldehyde**.



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Caption: General workflow for spectroscopic analysis of **1-Cyclohexene-1-carboxaldehyde**.

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## References

- 1. [spectrabase.com](https://spectrabase.com) [spectrabase.com]

- 2. 1-Cyclohexene-1-carboxaldehyde | C<sub>7</sub>H<sub>10</sub>O | CID 5184540 - PubChem [pubchem.ncbi.nlm.nih.gov]
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